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Compound of Interest

1-Bromo-2-
Compound Name:
(methoxymethyl)benzene

cat. No.: B1281725

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and
synthetic routes for 1-Bromo-2-(methoxymethyl)benzene, a key building block in organic
synthesis. This document details commercially available suppliers, provides a detailed
experimental protocol for its synthesis via Williamson ether synthesis, and outlines its
application in palladium-catalyzed cross-coupling reactions.

Commercial Availability

1-Bromo-2-(methoxymethyl)benzene is commercially available from several chemical
suppliers. The following table summarizes the availability and pricing information from a
selection of vendors. Please note that prices and availability are subject to change and may
vary based on institutional contracts.
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. Catalog . . . N
Supplier Purity Quantity Price (USD) Availability
Number
) Usually ships
Sigma- ) . i
) CDS003612 AldrichCPR 250 mg $77.90 in 2 business
Aldrich
days
Check with
100 mg $88.09 _
supplier
Fisher AC39340001 Check with
o 98% lg $66.79 _
Scientific 0 supplier[1]
AC39340005 Check with
98% 59 $207.37 )
0 supplier[1]
-~ Arrives by
Dabos 20232-5G Not Specified 5¢g $77.21
Nov 26

Synthesis of 1-Bromo-2-(methoxymethyl)benzene

The synthesis of 1-Bromo-2-(methoxymethyl)benzene can be efficiently achieved through a
two-step process starting from the commercially available 2-bromobenzoic acid. The first step
involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a
Williamson ether synthesis to introduce the methyl ether functionality.

Step 1: Synthesis of 2-Bromobenzyl Alcohol

The initial step is the reduction of 2-bromobenzoic acid to 2-bromobenzyl alcohol.
Experimental Protocol:

o Materials: 2-bromobenzoic acid, Sodium borohydride (NaBHa4), Boron trifluoride diethyl
etherate (BFs-OEt2), Tetrahydrofuran (THF), anhydrous.

e Procedure:

o In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and
under an inert atmosphere (e.g., Argon), suspend sodium borohydride (1.65 moles) in
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anhydrous THF (1 L).

o Cool the suspension to 0-5 °C using an ice-water bath.

o Slowly add boron trifluoride diethyl etherate (2.1 moles) to the stirred suspension,
maintaining the temperature between 0-5 °C.

o After the addition is complete, stir the mixture for an additional 15 minutes at the same
temperature.

o In a separate flask, dissolve 2-bromobenzoic acid (2 moles) in anhydrous THF (1 L).

o Add the solution of 2-bromobenzoic acid dropwise to the reaction mixture over 1.5 hours,
ensuring the temperature is maintained between 0-10 °C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 6 hours.

o Upon completion (monitored by TLC), the reaction is carefully qguenched by the slow
addition of water, followed by hydrolysis.

o The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with
brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

o The crude product can be purified by recrystallization from hexane to yield 2-bromobenzyl
alcohol.

Step 2: Synthesis of 1-Bromo-2-
(methoxymethyl)benzene via Williamson Ether
Synthesis

The second step involves the methylation of the hydroxyl group of 2-bromobenzyl alcohol. The
Williamson ether synthesis is a reliable method for this transformation.[2][3]

Experimental Protocol:
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e Materials: 2-bromobenzyl alcohol, Sodium hydride (NaH, 60% dispersion in mineral oil),
Methyl iodide (CHsl), Anhydrous Tetrahydrofuran (THF).

e Procedure:

o In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and
under an inert atmosphere, dissolve 2-bromobenzyl alcohol (1.0 eq) in anhydrous THF.

o Cool the solution to O °C in an ice-water bath.

o Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The mixture will
be stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

o Slowly add methyl iodide (1.5 eq) to the reaction mixture at 0 °C.

o Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the
starting material is consumed (monitored by TLC).

o Upon completion, the reaction is quenched by the slow addition of a saturated aqueous
solution of ammonium chloride (NHaCl).

o The mixture is then transferred to a separatory funnel, and the organic layer is separated.
The aqueous layer is extracted with ethyl acetate.

o The combined organic layers are washed with water and brine, dried over anhydrous
magnesium sulfate, filtered, and concentrated under reduced pressure.

o The crude product can be purified by flash column chromatography on silica gel to afford
1-Bromo-2-(methoxymethyl)benzene.

Application in Suzuki-Miyaura Cross-Coupling
Reactions

The aryl bromide moiety in 1-Bromo-2-(methoxymethyl)benzene makes it an excellent
substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura
reaction, to form new carbon-carbon bonds. This allows for the introduction of a wide range of
aryl, heteroaryl, and vinyl substituents.
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General Experimental Protocol for Suzuki-Miyaura Coupling:

e Materials: 1-Bromo-2-(methoxymethyl)benzene, an appropriate boronic acid or boronic
acid pinacol ester, a palladium catalyst (e.g., Pd(PPhs)4 or Pd(dppf)Cl2), a base (e.g., K2COs,
Cs2CO0s3, or KsPOa4), and a suitable solvent system (e.g., toluene/water, dioxane/water, or
DMF).

e Procedure:

o To a flame-dried Schlenk flask under an inert atmosphere, add 1-Bromo-2-
(methoxymethyl)benzene (1.0 eq), the boronic acid derivative (1.2-1.5 eq), the palladium
catalyst (1-5 mol%), and the base (2.0-3.0 eq).

o Add the degassed solvent system to the flask.

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir
vigorously for the specified time (monitored by TLC or GC-MS).

o After the reaction is complete, cool the mixture to room temperature.

o Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o The crude product is then purified by column chromatography on silica gel to yield the
desired biaryl product.

Visualizations
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Step 1: Reduction Step 2: Williamson Ether Synthesis
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Caption: Synthetic pathway for 1-Bromo-2-(methoxymethyl)benzene.
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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Commercial Availability and Synthetic Guide for 1-
Bromo-2-(methoxymethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281725#commercial-availability-and-suppliers-of-1-
bromo-2-methoxymethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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